molecular formula C22H28ClN3O6S B3466380 N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B3466380
M. Wt: 498.0 g/mol
InChI Key: SQDPZXPHBJQJSD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O6S and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.1387345 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Enhancing Properties

The compound SB-399885, closely related to the chemical structure , has shown cognitive enhancing properties. Specifically, it has been observed to improve cognitive deficits in aged rats and could be potentially useful in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy for Cancer

A zinc phthalocyanine derivative, with a structure related to the queried compound, has been synthesized and characterized for its properties relevant to photodynamic therapy in cancer treatment. This derivative shows promise as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Compounds

Research has also focused on synthesizing new compounds using benzenesulfonamide derivatives. These synthesized compounds have potential applications in various fields, including pharmaceuticals and organic chemistry (Rozentsveig et al., 2011).

Herbicide Metabolism and Selectivity

Studies involving compounds similar to the one have explored the metabolism of chlorsulfuron, a herbicide, in plants. This research contributes to understanding the selectivity and effectiveness of herbicides in agriculture (Sweetser, Schow, & Hutchison, 1982).

Anti-Inflammatory and Analgesic Agents

Research on compounds derived from benzenesulfonamide, such as the query compound, has led to the development of new agents with potential anti-inflammatory and analgesic properties. This is particularly relevant in the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Hydrolysis Mechanisms

The hydrolysis mechanism of related sulfonylurea herbicides has been a subject of study, providing insights into the stability and degradation pathways of these compounds, which is crucial for their application in agriculture [(Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997)](https://consensus.app/papers/kinetics-hydrolysis-mechanism-triasulfuron-braschi/6b1466b6e4f359fcb424ed217f8b4901/?utm_source=chatgpt).

Antibacterial Agents

Benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial properties, particularly against Escherichia coli. These studies are instrumental in the development of new antibacterial agents (Abbasi et al., 2019).

Crystal Structure Analysis

The crystal structures of N-acylhydrazone isomers, which are structurally related to the queried compound, have been analyzed. Such studies are vital for understanding the physical and chemical properties of these compounds, which impacts their potential applications (Purandara, Foro, & Thimme Gowda, 2021).

Herbicide Adsorption and Degradation

Research on the adsorption and degradation of triasulfuron, a compound with structural similarities, on montmorillonite clays offers insights into the environmental fate of these herbicides, crucial for their safe and effective use (Pusino, Braschi, & Gessa, 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O6S/c1-24-9-11-25(12-10-24)22(27)15-26(18-13-16(23)5-7-19(18)30-2)33(28,29)17-6-8-20(31-3)21(14-17)32-4/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDPZXPHBJQJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
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N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.